Introduction: Identifying a Key Industrial Catalyst
Introduction: Identifying a Key Industrial Catalyst
An In-Depth Technical Guide to tert-Butyl Cumyl Peroxide (CAS No. 3457-61-2)
tert-Butyl cumyl peroxide, identified by CAS Number 3457-61-2 , is a monofunctional organic peroxide that serves as a highly efficient free-radical initiator in a multitude of industrial and research settings.[1][2] Known by synonyms such as Cumyl tert-butyl peroxide, Luperco 801-XL, and Trigonox T, its molecular formula is C₁₃H₂₀O₂.[3][4][5] This guide, intended for researchers, scientists, and professionals in drug development and material science, provides a comprehensive overview of its chemical properties, synthesis, reaction mechanisms, and critical safety protocols. Its primary utility lies in the crosslinking of polymers and as an initiator for polymerization reactions, applications where control over reaction kinetics and final material properties is paramount.[2][6]
Physicochemical and Thermal Properties
The efficacy and safety profile of tert-butyl cumyl peroxide are dictated by its distinct physical and thermal characteristics. As an organic peroxide, it is thermally unstable, and understanding its decomposition behavior is crucial for safe handling and application.[7]
| Property | Value | Source(s) |
| CAS Number | 3457-61-2 | [1][3][4] |
| Molecular Weight | 208.3 g/mol | [3][7] |
| Appearance | Clear to yellowish liquid | [3][8][9] |
| Density | 0.94 g/cm³ at 20°C | [3][7] |
| Melting Point | 5-8 °C | [3] |
| Flash Point | 72 - 82 °C | [3][7][9] |
| Water Solubility | 10.66 mg/L at 20°C | [3][7] |
| Theoretical Active Oxygen | 7.68% | [8] |
| Typical Purity | 94-96% | [1][8] |
| Self-Accelerating Decomposition Temp. (SADT) | 80 °C | [7][8] |
| Major Decomposition Products | Methane, acetone, tert-butyl alcohol, acetophenone, 2-phenylisopropanol | [8] |
Synthesis Pathway: An Experimental Protocol
The synthesis of tert-butyl cumyl peroxide is typically achieved through the acid-catalyzed reaction of alpha-methyl styrene with tert-butyl hydroperoxide.[10][11] The causality behind this choice of reactants lies in the reactivity of the alkene (alpha-methyl styrene) towards electrophilic addition initiated by the protonated hydroperoxide.
Diagram of Synthesis
Caption: Synthesis of tert-Butyl Cumyl Peroxide.
Step-by-Step Synthesis Protocol
This protocol is based on established methodologies for achieving a high yield of tert-butyl cumyl peroxide.[10][11]
-
Reaction Setup : In a suitable reaction vessel, combine 238g (2 moles) of alpha-methyl styrene and 394g of 80% tert-butyl hydroperoxide (3.5 moles).
-
Catalyst Addition : With continuous stirring, meter 235g of 31% hydrochloric acid (2 moles) into the mixture over a period of 15 minutes. The exotherm should be monitored, allowing the temperature to rise from approximately 20°C to 35°C.[11]
-
Reaction Progression : After the addition is complete, continue stirring the mixture for an additional 2 hours at a controlled temperature of 40°C to ensure the reaction proceeds to completion.[10]
-
Quenching and Separation : Add 250 ml of water to the reaction mixture to quench the reaction. Allow the mixture to stand for 15 minutes, which facilitates the separation of the aqueous and organic phases. Separate and discard the lower aqueous phase.[11]
-
Washing and Neutralization : Wash the remaining organic phase with 250 ml of a 15% sodium hydroxide solution to neutralize any remaining acid. Subsequently, wash the organic phase twice with 500 ml of water each time to remove residual salts and base.[10]
-
Product Isolation : To remove any volatile impurities, add 20g of water and blow air through the product at 50°C for 30 minutes. This procedure yields a slightly yellowish liquid with a purity of approximately 96%.[10][11]
Core Application: Polymer Crosslinking and Initiation
The primary industrial and research application of tert-butyl cumyl peroxide is as a free-radical source for modifying polymers.[2][6] It is particularly valued in the crosslinking of natural and synthetic rubbers, as well as polyolefins like polyethylene (XLPE), which is crucial for applications such as power cable insulation.[2]
The choice of this specific peroxide is driven by its favorable balance of safety and activity. It possesses a high safe processing temperature of around 135°C, preventing premature crosslinking (scorch) during compounding, while its optimal crosslinking (vulcanization) temperature is approximately 175°C.[2][8]
Mechanism of Action: Free-Radical Generation
Upon heating, the weakest bond in the molecule—the oxygen-oxygen peroxide bond—undergoes homolytic cleavage. This is the rate-determining step in its application.[12] This cleavage generates two distinct alkoxyl radicals: a cumyloxyl radical and a tert-butoxyl radical.[13] These highly reactive species then abstract hydrogen atoms from polymer chains, creating polymer radicals that subsequently combine to form stable carbon-carbon cross-links, enhancing the material's mechanical, thermal, and chemical resistance.[2][3]
Workflow for Polymer Crosslinking
Caption: Workflow for peroxide-induced polymer crosslinking.
In addition to crosslinking, it serves as an initiator for the solution, bulk, and suspension polymerization of acrylates and methacrylates, typically within a temperature range of 130–170°C, for manufacturing coatings and novel acrylic polymers.[2][6]
Thermal Decomposition and Safety Imperatives
As an organic peroxide, tert-butyl cumyl peroxide is an energetic material that can undergo a self-accelerating exothermic decomposition if not handled or stored correctly.[7] The SADT of 80°C is the lowest temperature at which this self-accelerating decomposition can occur in a typical transport package, a critical parameter for safety.[7][8]
Decomposition Pathway
The thermal decomposition is a radical chain reaction initiated by the O-O bond cleavage. The resulting cumyloxyl and tert-butoxyl radicals can undergo further reactions, such as C-C β-scission, leading to the formation of stable end products.[8][13]
Caption: Thermal decomposition pathway of tert-Butyl Cumyl Peroxide.
Handling and Storage Protocols
Strict adherence to safety protocols is mandatory to mitigate the risks of fire and explosion.
-
Storage : Store in a tightly closed container in a cool, dry, well-ventilated area away from sources of heat, sparks, or flame.[9] Storage temperature should be maintained below 40°C.[9]
-
Handling : Use explosion-proof ventilation and non-sparking tools.[7][9] Grounding and bonding should be applied when transferring material to prevent static discharge.[7] Avoid confinement, as pressure can build up during decomposition.[7]
-
Incompatibilities : Keep away from incompatible materials such as strong acids, bases, reducing agents, and transition metal salts (e.g., cobalt, iron), which can catalyze rapid and explosive decomposition.[4][14]
-
Personal Protective Equipment (PPE) : Wear appropriate protective clothing, gloves (PVC, neoprene, or nitrile), and eye protection.[7][9] In case of insufficient ventilation, use suitable respiratory equipment.[7]
-
Spill Management : In case of a spill, eliminate all ignition sources. Absorb the spill with an inert, damp, non-combustible material and place it into a loosely covered plastic container for disposal.[4] Do not allow the material to dry out, as this increases the risk of explosion.[4]
Analytical Characterization
To ensure quality, purity, and safety, several analytical techniques are employed to characterize tert-butyl cumyl peroxide.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is the primary method for determining the purity of the peroxide (typically 94-96%) and for identifying and quantifying any residual solvents or byproducts from the synthesis.[1]
-
Differential Scanning Calorimetry (DSC) : DSC is essential for evaluating thermal stability. It is used to determine key safety parameters like the onset of decomposition temperature and the Self-Accelerating Decomposition Temperature (SADT).[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR) : FTIR is used to confirm the molecular structure by identifying characteristic functional groups, including the critical O-O peroxide bond.[1]
-
Titration : Standard iodometric titration methods are used to determine the active oxygen content, which is a direct measure of the peroxide's potency.[1]
Conclusion
tert-Butyl cumyl peroxide (CAS 3457-61-2) is a potent and versatile free-radical initiator with significant applications in polymer science. Its utility is defined by a thermal profile that allows for safe processing at lower temperatures and efficient crosslinking or polymerization at higher temperatures. For researchers and scientists, a thorough understanding of its synthesis, reaction mechanisms, and especially its thermal decomposition behavior is not merely academic but a prerequisite for its safe and effective application. The protocols and data presented in this guide provide a foundation for leveraging the unique properties of this compound while maintaining the highest standards of laboratory safety.
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